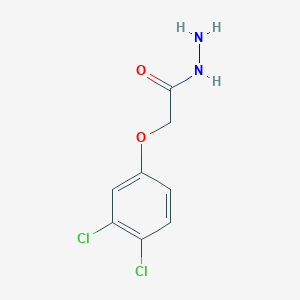

2-(3,4-Dichlorophenoxy)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

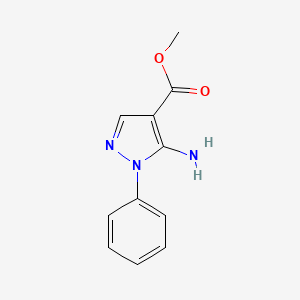

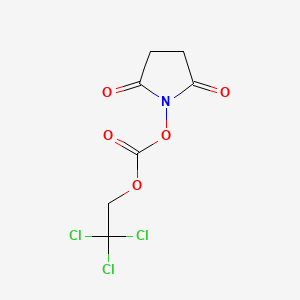

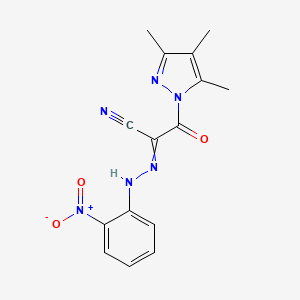

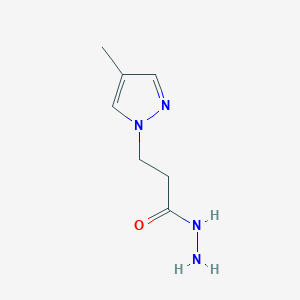

The synthesis of related compounds involves several steps, including esterification, hydrolysis, and derivatization. For instance, the synthesis of novel heterocyclic compounds derived from a similar acetohydrazide structure was reported, where the starting compound underwent various reactions to yield a series of derivatives with potential biological activities . These methods can be adapted for the synthesis of 2-(3,4-Dichlorophenoxy)acetohydrazide by altering the substituents on the phenyl ring and the hydrazide moiety.

Molecular Structure Analysis

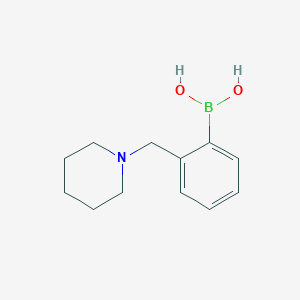

The molecular structure of related compounds is characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide detailed information about the functional groups, molecular framework, and the presence of specific atoms within the molecule . The same analytical methods would be applicable for the structural analysis of this compound to confirm its synthesis and purity.

Chemical Reactions Analysis

The chemical reactions involving phenoxy acetic acid derivatives often include reactions with various reagents to form esters, amides, and other derivatives. For example, the reaction of 2,4-D with J acid under specific conditions forms a fluorescent dye, which is a unique chemical transformation that can be used for detection purposes . Similar reactions could be explored for this compound to understand its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxy acetic acid derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the aromatic ring and the nature of the side chain. The analysis of commercial formulations of 2,4-D provides insights into the estimation of various esters and related compounds present in the mixture . Additionally, the determination of 2,4-D in environmental samples highlights the importance of understanding the behavior of these compounds in different matrices and their potential environmental impact .

Scientific Research Applications

Environmental Fate and Behavior

Research on 2,4-D, a closely related compound, has shown that it is used worldwide in agricultural and urban settings, leading to its presence in natural environments both directly and indirectly. Studies have focused on its toxicology, mutagenicity, and impact on non-target species, emphasizing the need for future research to focus on molecular biology, gene expression, and the assessment of exposure in human or other vertebrate bioindicators, as well as pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Toxicological Effects and Environmental Impact

The potential lethal effects of 2,4-D on non-target organisms have been a concern, with studies showing its presence in low concentrations in water, soil, and air in areas of high usage. These findings suggest the need for local mitigation strategies to prevent environmental entry and highlight the sensitivity of various species to 2,4-D exposure, which varies significantly across different investigations (Islam et al., 2017).

Biodegradation and Environmental Remediation

The role of microorganisms in the degradation of herbicides based on 2,4-D has been explored, with a focus on its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP). This highlights the importance of microbial remediation processes in preventing environmental pollution and safeguarding public health (Magnoli et al., 2020).

Epidemiological Studies and Human Health

Reviewing the epidemiological literature on 2,4-D and health post-2001, including biomonitoring studies of urinary levels, suggests that general population exposure is at or near the level of detection, with occupational exposure correlating with behaviors related to herbicide application processes. However, there is no convincing or consistent evidence for any chronic adverse effect of 2,4-D in humans, emphasizing the need for further research to conclusively determine its health impacts (Burns & Swaen, 2012).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3,4-dichlorophenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(3-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNOLANCJVKMLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)NN)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404516 |

Source

|

| Record name | 2-(3,4-dichlorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32022-41-6 |

Source

|

| Record name | 2-(3,4-Dichlorophenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32022-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dichlorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)

![5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307825.png)

![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)